![molecular formula C17H18FN5S2 B2535667 2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-66-3](/img/structure/B2535667.png)
2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine is a useful research compound. Its molecular formula is C17H18FN5S2 and its molecular weight is 375.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Assemblies
Pyrimidine derivatives have been investigated for their potential to form novel crown-containing hydrogen-bonded supramolecular assemblies. For instance, Fonari et al. (2004) synthesized two novel pyrimidine derivatives and explored their co-crystallization with 1,10-diaza-18-crown-6, resulting in compounds that form 2D and 3D networks through extensive H-bonding intermolecular interactions. These findings suggest potential applications in the design of new materials with specific structural and functional properties (Fonari et al., 2004).
Antimicrobial Activities
Research has also focused on the antimicrobial potential of pyrimidine derivatives. For example, Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety, demonstrating activity exceeding that of reference drugs against various bacteria and fungi. This highlights the antimicrobial application of pyrimidine derivatives, suggesting their potential as new antimicrobial agents (Alsaedi et al., 2019).
Cardiovascular Agents
The cardiovascular effects of pyrimidine derivatives have been studied, with Sato et al. (1980) finding that certain 1,2,4-triazolo[1,5-a]pyrimidine compounds exhibited potent coronary vasodilating and antihypertensive activities. This suggests the therapeutic potential of pyrimidine derivatives in treating cardiovascular diseases (Sato et al., 1980).
Anticancer Applications
Thangarasu et al. (2019) conducted a study on the synthesis of novel pyrazole derivatives from a pyrimidine compound, evaluating their antioxidant, anti-breast cancer, and anti-inflammatory properties. Some compounds exhibited significant inhibitory properties against COX-2 and HRBC membrane stabilization, indicating their potential as anticancer agents (Thangarasu et al., 2019).
Synthesis and Chemical Transformations
The work on the synthesis and transformation of pyrimidine derivatives to explore their various chemical and biological activities continues to be an area of interest. For example, Arutyunyan (2013) focused on the synthesis of new 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines, leading to further chemical transformations and the potential discovery of novel compounds with various applications (Arutyunyan, 2013).
Future Directions
properties
IUPAC Name |
2-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5S2/c1-3-12(2)25-17-22-21-15(11-24-16-19-9-4-10-20-16)23(17)14-7-5-13(18)6-8-14/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWROZKOJUWFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


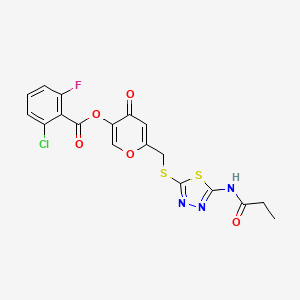
![3-(3-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2535589.png)
![2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone](/img/structure/B2535592.png)

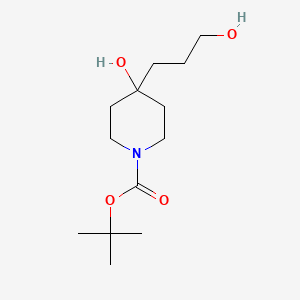
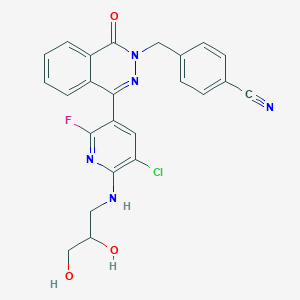
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2535598.png)
![4'-Methyl-N*2*-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine](/img/structure/B2535600.png)
![Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2535601.png)
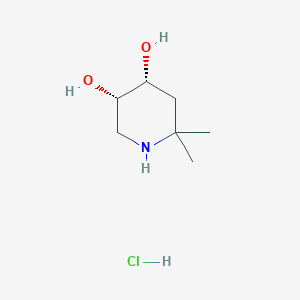
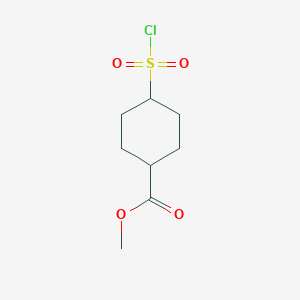
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2535605.png)
